Cas no 34579-44-7 (3-methyl(phenyl)aminopropan-1-ol)

3-methyl(phenyl)aminopropan-1-ol structure
34579-44-7 structure
Product Name:3-methyl(phenyl)aminopropan-1-ol
CAS No:34579-44-7
MF:C10H15NO
MW:165.232202768326
CID:294972
PubChem ID:12227421
Update Time:2025-04-19

3-methyl(phenyl)aminopropan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-Propanol,3-(methylphenylamino)-
    • 3-(Benzylamino)propan-1-ol
    • 3-N-methylanilino-1-propanol
    • (N-methyl N-phenylamino)-3 propanol-1
    • 3-(N-methyl-anilino)-propan-1-ol
    • 3-(Phenylmethylamino)-1-propanol
    • N-(3-Hydroxypropyl)-N-methylanilin
    • N-(3-hydroxypropyl)-N-methylaniline
    • N-Methyl,N-{(3-hydroxy)-1-propyl}aniline
    • N-Methyl-N-(3-hydroxypropyl)-anilin
    • Z104585644
    • 3-(N-methylanilino)propan-1-ol
    • AKOS009030048
    • 3-(methyl(phenyl)amino)propan-1-ol
    • SCHEMBL7524554
    • IIGMKEMGAKXEQH-UHFFFAOYSA-N
    • 1-Propanol, 3-(methylphenylamino)-
    • 3-[methyl(phenyl)amino]propan-1-ol
    • 34579-44-7
    • EN300-74121
    • 3-methyl(phenyl)aminopropan-1-ol
    • Inchi: 1S/C10H15NO/c1-11(8-5-9-12)10-6-3-2-4-7-10/h2-4,6-7,12H,5,8-9H2,1H3
    • InChI Key: IIGMKEMGAKXEQH-UHFFFAOYSA-N
    • SMILES: OCCCN(C)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 165.11545
  • Monoisotopic Mass: 165.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 110
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 23.5Ų

Experimental Properties

  • PSA: 23.47
  • LogP: 1.54950

3-methyl(phenyl)aminopropan-1-ol Pricemore >>

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